(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
Overview
Description
(S)-(3,4-Dimethoxybicyclo[420]octa-1,3,5-trien-7-yl)methanamine is a chemical compound characterized by a benzocyclobutane core with two methoxy groups and an aminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine typically involves the following steps:
Formation of the Benzocyclobutane Core: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to a primary amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydride or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzocyclobutane derivatives.
Scientific Research Applications
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzocyclobutane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-4,5-Dimethoxy-1-(aminomethyl)cyclobutane: Lacks the benzene ring, leading to different chemical properties.
4,5-Dimethoxy-1-(aminomethyl)benzene: Lacks the cyclobutane ring, affecting its rigidity and reactivity.
Uniqueness
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is unique due to its combination of a benzocyclobutane core with methoxy and aminomethyl groups. This structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSBHBIJDIACW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](CC2=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869856-07-5 | |
Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4EZC4U3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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